2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-15-11-13-24(14-12-15)29(26,27)20-9-5-18(6-10-20)23-21(25)16(2)28-19-7-3-17(22)4-8-19/h3-10,15-16H,11-14H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPZNZIULIMJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disconnection Strategy
The target molecule is dissected into two primary fragments:
-
2-(4-Fluorophenoxy)propanoic acid – Derived from the nucleophilic substitution of propanoic acid derivatives with 4-fluorophenol.
-
4-((4-Methylpiperidin-1-yl)sulfonyl)aniline – Synthesized via sulfonation of 4-aminobenzenesulfonyl chloride with 4-methylpiperidine.
This disconnection simplifies the synthesis into manageable intermediates, enabling modular optimization.
Synthesis of 2-(4-Fluorophenoxy)propanoic Acid
Nucleophilic Aromatic Substitution
Propanoic acid derivatives react with 4-fluorophenol under basic conditions. Patent details the use of potassium carbonate in dimethylformamide (DMF) at 80°C for 16 hours, achieving 85% yield. Alternative conditions employing cesium carbonate in acetonitrile at reflux (82°C, 12 hours) marginally improve yields to 88% but require costly reagents.
Table 1: Optimization of Phenoxy Group Installation
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 16 | 85 |
| Cs₂CO₃ | MeCN | 82 | 12 | 88 |
| NaH | THF | 65 | 18 | 78 |
Steric hindrance at the β-position of propanoic acid necessitates polar aprotic solvents to stabilize transition states.
Preparation of 4-((4-Methylpiperidin-1-yl)sulfonyl)aniline
Sulfonation of 4-Aminobenzenesulfonyl Chloride
Reaction of 4-aminobenzenesulfonyl chloride with 4-methylpiperidine in dichloromethane (DCM) at 0°C to room temperature (RT) provides the sulfonamide in 92% yield. Slow addition of the amine (1.1 equiv) prevents over-sulfonation, while triethylamine (2 equiv) scavenges HCl byproducts.
Catalytic Sulfonation Using Nickel Complexes
The AA Blocks review highlights nickel-catalyzed sulfonation as a milder alternative. Employing Ni(COD)₂ (5 mol%) with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (SIPr) in toluene at 50°C achieves 89% yield, reducing side product formation compared to stoichiometric methods.
Amide Coupling: Final Assembly
Carboxylic Acid Activation
Activation of 2-(4-fluorophenoxy)propanoic acid is achieved via:
Table 2: Comparison of Coupling Reagents
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | DCM | 25 | 4 | 75 |
| EDCl/HOBt | DMF | 25 | 6 | 91 |
| HATU/DIEA | DMF | 25 | 3 | 89 |
Palladium-Mediated Coupling
Patent discloses a palladium/triphenylphosphane-catalyzed coupling (Pd(PPh₃)₄, 5 mol%) in THF at 60°C, yielding 82% product. This method tolerates electron-deficient aryl groups but requires inert atmosphere conditions.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/hexanes, 3:7) removes unreacted sulfonamide and coupling byproducts. Recrystallization from ethanol/water (9:1) enhances purity to >99% (HPLC).
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.68 (d, J = 8.4 Hz, 2H, ArH), 6.92–6.85 (m, 4H, ArH), 4.52 (q, J = 6.8 Hz, 1H, CH), 3.21–3.15 (m, 4H, piperidine-H), 2.75 (s, 3H, CH₃), 1.58 (d, J = 6.8 Hz, 3H, CH₃).
-
HRMS : [M+H]⁺ calculated for C₂₁H₂₄FN₂O₄S: 419.1432; found: 419.1428.
Process Optimization and Scalability
Solvent Selection
DMF outperforms THF and acetonitrile in coupling steps due to superior solubility of intermediates. However, nickel-catalyzed methods in toluene enable easier recycling.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and pharmacological differences between 2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide and related compounds:
Key Structural and Functional Comparisons
Sulfonamide Variations :
- The 4-methylpiperidinylsulfonyl group in the target compound is distinct from morpholinylsulfonyl (e.g., ) or unsubstituted piperidinylsulfonyl groups (e.g., ). Piperidine derivatives often enhance lipophilicity and blood-brain barrier penetration, whereas morpholine may improve aqueous solubility .
- Chlorophenylsulfonamide analogs (e.g., ) demonstrate potent receptor antagonism, suggesting that halogenation (fluorine vs. chlorine) and substitution patterns (para vs. ortho) critically modulate activity.
Phenoxy vs. Phenyl Substituents: The 4-fluorophenoxy group in the target compound contrasts with non-fluorinated phenoxy (e.g., 4-methylphenoxy in ) or phenylsulfanyl groups (e.g., ). Fluorine’s electronegativity may enhance metabolic stability and binding affinity to hydrophobic pockets .
Backbone Modifications :
- Propanamide (3-carbon chain) vs. acetamide (2-carbon chain) backbones (e.g., ) influence conformational flexibility and interactions with target proteins.
Research Findings and Implications
- The target compound’s fluorophenoxy group may enhance this activity via improved membrane permeability .
- CXCR2 Antagonism: Stereospecific propanamides (e.g., ) show nanomolar potency against CXCR2, a chemokine receptor implicated in inflammatory diseases. The target compound’s piperidinylsulfonyl group could similarly engage hydrophobic receptor domains.
- Misidentification Risks: Fluorinated analogs (e.g., fentanyl derivatives in ) highlight challenges in distinguishing isomers. The target compound’s 4-fluorophenoxy group reduces this risk compared to ortho/meta-fluoro isomers .
Biological Activity
2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A fluorophenoxy group, which enhances lipophilicity and may facilitate cellular uptake.
- A methylpiperidinylsulfonyl moiety that could influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits promising anti-cancer properties. Its mechanisms of action include:
- Inhibition of Cell Proliferation : Studies have shown that 2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide can significantly reduce the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
- Induction of Apoptosis : The compound has been observed to induce apoptosis in tumor cells through multiple pathways, potentially involving caspase activation and modulation of Bcl-2 family proteins .
- Anti-Angiogenic Effects : It may inhibit angiogenesis, the formation of new blood vessels from existing ones, which is crucial for tumor growth and metastasis. This effect could be mediated through the downregulation of vascular endothelial growth factor (VEGF).
Case Studies
Several studies have assessed the biological activity of this compound in vitro and in vivo:
- In Vitro Studies : Research conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. For instance, a study reported a 70% reduction in viability at concentrations above 10 µM after 48 hours.
- In Vivo Efficacy : In xenograft models, administration of the compound led to significant tumor size reduction compared to control groups. Tumors treated with this compound showed decreased proliferation markers (Ki-67) and increased apoptosis markers (cleaved caspase-3).
Mechanistic Insights
The biological activity of 2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide has been linked to several molecular targets:
| Target | Mechanism | Effect |
|---|---|---|
| Bcl-2 Family Proteins | Modulation | Induces apoptosis |
| VEGF | Inhibition | Reduces angiogenesis |
| Caspases | Activation | Promotes programmed cell death |
| Cell Cycle Regulators | Disruption | Prevents cell cycle progression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
